Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H10ClN3O2 It is a pyrazine derivative, characterized by the presence of an amino group, a chloro group, and a cyclopropyl group attached to the pyrazine ring
Preparation Methods
The synthesis of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of methyl 3-oxo-piperazine-2-ylidene acetate with N-aryl maleimides in boiling methanol and acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrazine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions, leading to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the pyrazine ring.
Scientific Research Applications
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: This compound has two amino groups instead of one, which may result in different chemical and biological properties.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: The presence of an additional chloro group may influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the cyclopropyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3,(H2,11,13) |
InChI Key |
PNDFVZBRUXEVDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(N=C1N)C2CC2)Cl |
Origin of Product |
United States |
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